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molecular formula C8H9N B122111 Indoline CAS No. 496-15-1

Indoline

Cat. No. B122111
M. Wt: 119.16 g/mol
InChI Key: LPAGFVYQRIESJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04673749

Procedure details

Into a 100 ml reaction flask equipped with a condenser, a thermometer and a stirrer, 15.56 g (0.1 mol) of 2-chlorophenethylamine, 22.0 g (0.11 mol) of a 20% sodium hydroxide aqueous solution and 0.176 g (0.5 mol %) of quinoline copper were charged, and reacted at 110° C. for 8 hours. The reaction mixture thereby obtained was subjected to liquid separation to separate the aqueous layer from the organic layer. The organic layer was washed with an acid and distilled to obtain 11.4 g of indoline (boiling point: 94°-95° C./11 mmHg). The purity was 99.5%, and the yield was 96%.
Quantity
15.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
quinoline copper
Quantity
0.176 g
Type
catalyst
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][CH2:5][NH2:6].[OH-].[Na+]>[Cu].N1C2C(=CC=CC=2)C=CC=1>[NH:6]1[C:7]2[C:3](=[CH:2][CH:10]=[CH:9][CH:8]=2)[CH2:4][CH2:5]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15.56 g
Type
reactant
Smiles
ClC1=C(CCN)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
quinoline copper
Quantity
0.176 g
Type
catalyst
Smiles
[Cu].N1=CC=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a condenser
CUSTOM
Type
CUSTOM
Details
reacted at 110° C. for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture thereby obtained
CUSTOM
Type
CUSTOM
Details
was subjected to liquid separation
CUSTOM
Type
CUSTOM
Details
to separate the aqueous layer from the organic layer
WASH
Type
WASH
Details
The organic layer was washed with an acid
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
N1CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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